N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides and is characterized by the presence of bromine and ethoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 2-(2-ethoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(2-HYDROXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds with methoxy or hydroxy groups.
Properties
Molecular Formula |
C19H21BrN2O4 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-3-24-16-10-9-15(20)11-14(16)12-21-22-19(23)13-26-18-8-6-5-7-17(18)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)/b21-12+ |
InChI Key |
IQIPSFWYZIAHNB-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2OCC |
Origin of Product |
United States |
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